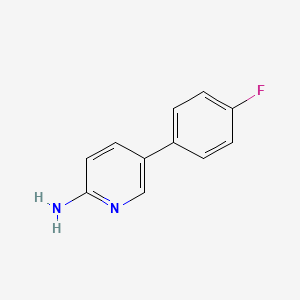
5-(4-氟苯基)吡啶-2-胺
描述
The compound "5-(4-Fluorophenyl)pyridin-2-amine" is a fluorinated organic molecule that is part of a broader class of compounds with potential applications in various fields, including materials science and medicinal chemistry. The presence of the fluorine atom can significantly influence the physical and chemical properties of such compounds, as well as their biological activity.
Synthesis Analysis
The synthesis of fluorine-containing compounds often involves the use of fluorinated intermediates or structure-directing agents. For instance, the synthesis of AlPO4-5 and SAPO-5 materials can be influenced by the position of the fluorine atom on the benzyl-pyrrolidine template, with the meta position being favorable for the templating ability . Similarly, novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine have been synthesized using a linear strategy, which involves microwave irradiation and treatment with various primary or secondary amines . These methods highlight the importance of the fluorine atom in directing the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be quite complex and is often characterized using techniques such as X-ray crystallography. For example, the structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative with a 4-fluorophenyl group has been determined, revealing a planar molecule with an envelope conformation in one of the pyrrolidin rings . The presence of fluorine can also influence the distribution of other elements within the molecular framework, as seen in the synthesis of AlPO and SAPO materials .
Chemical Reactions Analysis
Fluorinated compounds can participate in a variety of chemical reactions. The nitrophenyl derivatives of pyrrole 2,5-diamides, for example, can undergo deprotonation in the presence of fluoride ions, leading to a color change . Additionally, palladium(II) complexes with fluorinated ligands have been shown to initiate chemoselective alkene hydrocarboxylation . These reactions demonstrate the reactivity of fluorinated compounds and their potential as catalysts or indicators in chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often unique due to the electronegativity and small size of the fluorine atom. For instance, the synthesis of a key intermediate in the preparation of deoxycytidine kinase inhibitors involves a fluorinated pyrimidine, which is likely to have distinct properties due to the presence of the fluorine atom . The fluorescent properties of compounds can also be affected by fluorination, as seen in the case of a pyrazol-5-amine derivative and its ZnCl2 complex, which exhibit aggregation-induced emission behavior .
科学研究应用
Biological Potential of Indole Derivatives
- Scientific Field: Biochemistry and Pharmacology .
- Application Summary: Indole derivatives, which can be synthesized using compounds like “5-(4-Fluorophenyl)pyridin-2-amine”, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: The specific methods of application or experimental procedures would depend on the particular biological activity being studied. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes: The results have shown that indole derivatives have diverse biological activities and have potential to be explored for newer therapeutic possibilities .
Antibacterial Activity of Dichloro-{2-[(4-Fluorophenyl)iminomethyl]pyridine-κ2N,N′}Mercury (II)
- Scientific Field: Biochemistry and Microbiology .
- Application Summary: The compound “5-(4-Fluorophenyl)pyridin-2-amine” can be used to prepare a bidentate Schiff base ligand, which is then used to synthesize the title complex. This complex has been found to have antibacterial activity .
- Methods of Application: The complex is prepared using the bidentate Schiff base ligand and HgCl2. The antibacterial activities of the complex, ligand, and metal salt were tested against Gram-positive bacteria Staphylococcus aureus and Gram-negative bacteria Escherichia coli using the disk diffusion method .
- Results or Outcomes: The results of these tests are not specified in the source, but the study indicates that the complex does have antibacterial activity .
Pyrrolidine in Drug Discovery
- Scientific Field: Medicinal Chemistry .
- Application Summary: The compound “5-(4-Fluorophenyl)pyridin-2-amine” can be used to synthesize pyrrolidine derivatives. These derivatives are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application: The specific methods of application or experimental procedures would depend on the particular biological activity being studied. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes: The results have shown that pyrrolidine derivatives have diverse biological activities and have potential to be explored for newer therapeutic possibilities .
Synthesis of Pyrrolo[2,3-d]thiazoles
- Scientific Field: Organic Chemistry .
- Application Summary: “5-(4-Fluorophenyl)pyridin-2-amine” can be used to synthesize pyrrolo[2,3-d]thiazoles, which are derived from the corresponding o-aminoalkynylthiazoles via microwave assisted 5-endo-dig cyclization .
- Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Generally, these compounds are synthesized and then tested for their chemical properties .
- Results or Outcomes: The results of these tests are not specified in the source, but the study indicates that the synthesized compounds do have the expected chemical properties .
安全和危害
未来方向
The future directions for 5-(4-Fluorophenyl)pyridin-2-amine involve the development of new methodologies for the introduction of various bio-relevant functional groups to pyridine . This will allow the selective introduction of multiple functional groups, providing a privileged pyridine scaffold containing biologically relevant molecules .
属性
IUPAC Name |
5-(4-fluorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBSATGBKLUKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626320 | |
| Record name | 5-(4-Fluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)pyridin-2-amine | |
CAS RN |
503536-73-0 | |
| Record name | 5-(4-Fluorophenyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503536-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

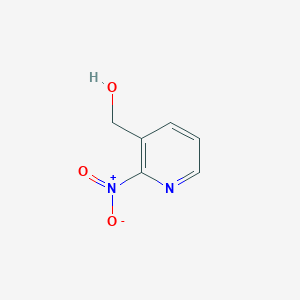
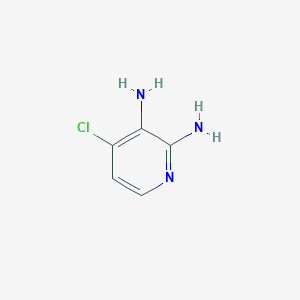


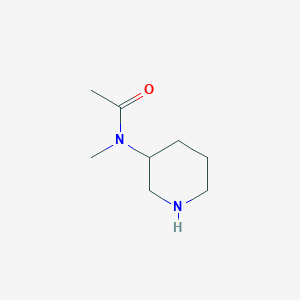

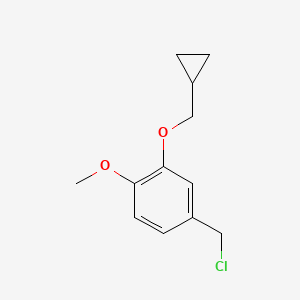

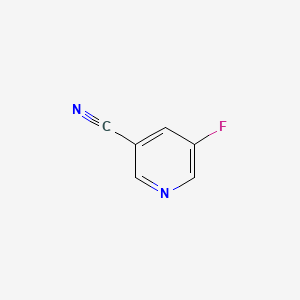
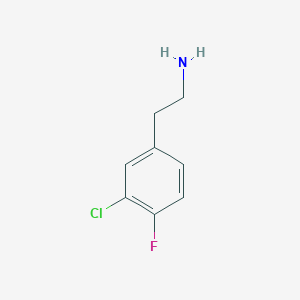


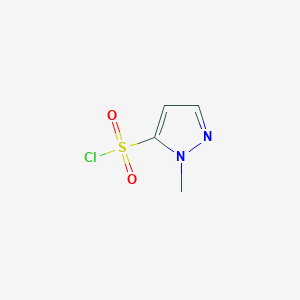
![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)